REACTION_CXSMILES
|
C[C:2]([N:5]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([Br:17])[CH:11]=1)C(=O)[O-])(C)C.B.C1COCC1>C1COCC1>[Br:17][C:12]1[CH:11]=[C:10]([CH2:9][NH:5][CH3:2])[CH:15]=[CH:14][C:13]=1[F:16] |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with HCl (10 mL, 1 N) slowly
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (50+20 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1F)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |